molecular formula C24H21NO4 B14993639 N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B14993639
M. Wt: 387.4 g/mol
InChI Key: JNAZISWWCAMXSO-UHFFFAOYSA-N
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Description

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the acylation of N-benzyl-1-(furan-2-yl)methanamine with 6,8-dimethyl-4-oxo-4H-chromene-2-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is typically performed at room temperature and yields the desired product in high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to achieve high yields and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group in the chromene moiety can be reduced to form the corresponding alcohol.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the chromene moiety.

    Substitution: Various benzyl-substituted derivatives.

Scientific Research Applications

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its interaction with DNA and proteins can induce apoptosis in cancer cells, making it a potential anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-N-(furan-2-ylmethyl)acetamide: Similar structure but lacks the chromene moiety.

    N-benzyl-N-(furan-2-ylmethyl)ethanediamide: Contains an ethanediamide group instead of the chromene moiety.

Uniqueness

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide is unique due to the presence of the chromene moiety, which imparts distinct chemical and biological properties. The combination of the furan and chromene rings in a single molecule enhances its potential for diverse applications in various scientific fields .

Properties

Molecular Formula

C24H21NO4

Molecular Weight

387.4 g/mol

IUPAC Name

N-benzyl-N-(furan-2-ylmethyl)-6,8-dimethyl-4-oxochromene-2-carboxamide

InChI

InChI=1S/C24H21NO4/c1-16-11-17(2)23-20(12-16)21(26)13-22(29-23)24(27)25(15-19-9-6-10-28-19)14-18-7-4-3-5-8-18/h3-13H,14-15H2,1-2H3

InChI Key

JNAZISWWCAMXSO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CO4)C

Origin of Product

United States

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